N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

GABAB receptor pharmacology positive allosteric modulator chemical scaffold differentiation

Researchers studying GABAB allosteric modulation often face off-target effects from less-selective PAMs, confounding data in brain regions co-expressing CB1, μ-opioid, or D2 receptors. SSD114 (CAS 554428-55-6) solves this with experimentally verified inactivity at these targets. - Novel 2,4,6-trisubstituted pyrimidine scaffold structurally distinct from GS39783, CGP7930, rac-BHFF, and CMPPE. - Produces a graded 2-2.5-fold leftward shift of GABA EC50 without Emax potentiation at most concentrations. - Validated in BRET-based cAMP assays in intact CHO cells for real-time kinetic studies. Available as free base (≥98%) and hydrochloride salt (≥98%); shipped ambient with Certificates of Analysis.

Molecular Formula C18H20F3N3O
Molecular Weight 351.4 g/mol
Cat. No. B12932582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
Molecular FormulaC18H20F3N3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3
InChIInChI=1S/C18H20F3N3O/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24)
InChIKeyXZQPKRXLQDGSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SSD114: Compound Identity and Pharmacological Class


N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (developmental code SSD114; CAS 554428-55-6 for free base, 2319790-02-6 for hydrochloride salt) is a synthetic, small-molecule positive allosteric modulator (PAM) of the GABAB receptor [1]. The compound belongs to the 2,4,6-trisubstituted pyrimidine chemotype, designed via a hybridization strategy combining pharmacophoric elements of the known GABAB PAMs GS39783 and NVP-BHF177 [1]. SSD114 is structurally distinct from all previously characterized GABAB PAM classes [1].

Why SSD114 Cannot Be Interchanged with Other GABAB PAMs


GABAB PAMs are structurally diverse and exhibit meaningful differences in potency, efficacy, selectivity, and in vivo profile [1]. Unlike orthosteric agonists such as baclofen, PAMs require endogenous GABA for activity, but they differ in the magnitude of leftward shift of the GABA concentration-response curve, their effect on maximal efficacy (Emax), and their selectivity against non-GABAB targets [2]. SSD114 is a 2,4,6-trisubstituted pyrimidine that potentiates GABA potency without increasing maximal efficacy at most concentrations, and it has demonstrated functional inactivity at CB1, μ-opioid, and D2 dopamine receptors [1]. These features distinguish it from other PAMs such as CMPPE, which increases both GABA potency and maximal efficacy, and from CGP7930, which exhibits a different selectivity fingerprint [2][3]. Generic substitution across GABAB PAMs without consideration of these pharmacological parameters can lead to incompatible experimental outcomes.

Quantitative Differentiation Evidence for Procurement


Unique Trisubstituted Pyrimidine Scaffold

SSD114 is a 2,4,6-trisubstituted pyrimidine designed by hybridizing the structures of GS39783 (a 2-methylthio-5-nitropyrimidine-4,6-diamine) and NVP-BHF177 [1]. This scaffold is structurally distinct from all previously described GABAB PAM classes: GS39783 (pyrimidine-diamine), CGP7930 (2,6-di-tert-butylphenol), rac-BHFF (benzofuranone), COR627/COR628 (2-acylaminothiophene), and CMPPE (pyrazolo[1,5-a]pyrimidine) [1][2]. No other commercially available GABAB PAM possesses this 2,4,6-trisubstituted pyrimidine architecture with the N-cyclohexyl, 4-methoxy, and 4-trifluoromethylphenyl substitution pattern.

GABAB receptor pharmacology positive allosteric modulator chemical scaffold differentiation

Pure PAM Profile with Zero Intrinsic Agonism

In the [35S]GTPγS binding assay using rat cortical membranes, SSD114 at concentrations of 2.5 µM and 25 µM produced no stimulation of [35S]GTPγS binding when applied alone, confirming a lack of intrinsic agonist activity [1]. In the presence of 10 µM GABA, SSD114 at 25 µM significantly increased [35S]GTPγS stimulation to approximately 170% above basal levels, an effect comparable to that of GS39783 at 30 µM [1]. CGP7930, in contrast, has been reported to exhibit weak intrinsic activity at high concentrations in some assay systems [2]. SSR114's complete dependence on endogenous GABA for activity is a defining feature of a pure PAM, which predicts a lower risk of receptor overstimulation and desensitization compared to PAMs with partial agonist properties.

GABAB receptor positive allosteric modulator intrinsic activity GTPγS binding

Functional Selectivity Against CB1, μ-Opioid, and D2 Receptors

SSD114 failed to potentiate WIN55,212-2-induced [35S]GTPγS binding to cortical membranes (CB1 receptor), morphine-induced [35S]GTPγS binding to cortical membranes (μ-opioid receptor), or quinpirole-induced [35S]GTPγS binding to striatal membranes (D2 dopamine receptor) [1]. This negative selectivity profile against three therapeutically relevant GPCRs demonstrates that SSD114 is functionally selective for the GABAB receptor. Comparable selectivity profiling has not been reported for early-generation GABAB PAMs such as GS39783, CGP7930, or rac-BHFF in the same assay battery [1].

GABAB receptor functional selectivity off-target profiling GPCR

Concentration-Dependent GABA Potency Enhancement

SSD114 induces a concentration-dependent leftward shift of the GABA concentration-response curve in [35S]GTPγS binding assays. At 15 µM, SSD114 decreases the EC50 of GABA by 2-fold; at 30 µM, it decreases the GABA EC50 by 2.5-fold [1]. The maximal stimulation (Emax) is potentiated only at 30 µM, reaching 161±5.09% over the basal value [1]. This profile—predominant enhancement of GABA potency with Emax potentiation occurring only at higher concentrations—differs from CMPPE, which increases both GABA potency and maximal efficacy [2], and from COR627, which at 30 µM decreased GABA EC50 from 27.0±10.0 µM to 2.6±1.0 µM (approximately 10-fold shift) [3].

GABAB receptor positive allosteric modulator GABA potency shift concentration-response

In Vivo Potentiation of Baclofen-Induced Sedation

SSD114 is effective in vivo as demonstrated by its ability to potentiate baclofen-induced sedation/hypnosis in mice, while producing no effect when administered alone [1]. This in vivo confirmation of PAM activity distinguishes SSD114 from GABAB PAM tool compounds that have been characterized only in vitro. The prototypical PAM GS39783 has also been reported to enhance baclofen effects in vivo [2], but SSD114 represents one of the few 2,4,6-trisubstituted pyrimidine GABAB PAMs with confirmed in vivo target engagement.

GABAB receptor in vivo pharmacology baclofen potentiation sedation/hypnosis

Adenylyl Cyclase Pathway Modulation in Living Cells

In bioluminescence resonance energy transfer (BRET) experiments using CHO cells stably expressing GABAB receptors, SSD114 potentiated the GABA-mediated inhibition of adenylyl cyclase activity [1]. This assay confirms that SSD114 modulates the canonical Gαi/o–adenylyl cyclase signaling pathway downstream of GABAB receptor activation. While GS39783 and CGP7930 have similarly been shown to modulate cAMP signaling in cellular assays [2], SSD114 is distinguished by its activity in the BRET format, which permits real-time kinetic monitoring of GABAB receptor-mediated signaling in living cells.

GABAB receptor adenylyl cyclase BRET assay signal transduction

Recommended Application Scenarios


Mapping Allosteric Binding Site Topology

SSD114's unique 2,4,6-trisubstituted pyrimidine scaffold [1] makes it an ideal probe for site-directed mutagenesis, computational docking, and cryo-EM studies aimed at mapping the GABAB PAM allosteric binding pocket. Because SSD114 is structurally unrelated to GS39783, CGP7930, rac-BHFF, or CMPPE [1][2], it can reveal binding site interactions not accessible with established chemotypes.

In Vivo Studies with Graded GABAB Potentiation

SSD114 potentiates baclofen-induced sedation/hypnosis in mice with no effect alone [1]. Its moderate 2–2.5-fold leftward shift of the GABA EC50, with Emax potentiation occurring only at higher concentrations [1], provides a graded modulation profile suitable for dose-response studies in alcohol use disorder, anxiety, or epilepsy models where fine-tuning of GABAergic tone is required.

Functional Selectivity Experiments Excluding GPCR Confounds

SSD114 has been experimentally verified to lack functional activity at CB1, μ-opioid, and D2 dopamine receptors [1]. This documented selectivity profile makes SSD114 the preferred GABAB PAM for experiments in brain regions with high co-expression of these receptors—such as the striatum, ventral tegmental area, and prefrontal cortex—where off-target effects of less-characterized PAMs could confound data interpretation.

BRET-Based Kinetic Assays of GABAB Signaling

SSD114 has confirmed activity in the BRET assay format measuring GABAB-mediated inhibition of adenylyl cyclase in intact CHO cells [1]. This property supports its use in real-time kinetic studies of GABAB signal transduction, including investigations of receptor desensitization, arrestin recruitment, or biased signaling, where dynamic cAMP monitoring in living cells is essential.

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